2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a bicyclic quinazoline derivative characterized by a fused dihydroquinazolinone core substituted with a 4,6,7-trimethylquinazolin-2-ylamino group. Quinazolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition, monoamine oxidase (MAO) modulation, and analgesic effects . The compound’s structure combines a partially saturated quinazolinone ring with a methyl-rich quinazoline substituent, which likely enhances lipophilicity and target binding compared to simpler analogs .
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H19N5O/c1-10-7-13-12(3)21-19(23-16(13)8-11(10)2)24-18-20-9-14-15(22-18)5-4-6-17(14)25/h7-9H,4-6H2,1-3H3,(H,20,21,22,23,24) |
InChI Key |
RSVPIPATRYLLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC=C4C(=N3)CCCC4=O)C |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclocondensation
A foundational approach involves anthranilic acid derivatives as precursors. In one method, anthranilic acid undergoes cyclization with formamide at 120°C to form quinazolin-4(3H)-one intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 4-chloroquinazoline, which reacts with amines to introduce the 4,6,7-trimethylquinazolin-2-yl moiety.
Key Reaction Conditions
One-Pot Synthesis via Potassium Cyanate
An eco-efficient one-pot method employs potassium cyanate (KOCN) with anthranilic acid derivatives in dimethyl sulfoxide (DMSO). This protocol achieves 94% yield of quinazoline-2,4(1H,3H)-dione intermediates under mild conditions (25°C, 6 h). Subsequent methylation and amination steps introduce the trimethylquinazolinyl group.
Nucleophilic Aromatic Substitution (SNAr)
Base-Promoted SNAr Reactions
Cs₂CO₃ in DMSO promotes SNAr reactions between ortho-fluorobenzamides and amides. This transition-metal-free method achieves 70–85% yields for quinazolin-4-one cores. For the target compound, 2-fluoro-N-methylbenzamide reacts with 4,6,7-trimethylquinazolin-2-amine under optimized conditions:
Optimized Parameters
Copper-Catalyzed Coupling
Copper(I) bromide (CuBr) catalyzes the reaction of 2-iodobenzamides with 4,6,7-trimethylquinazolin-2-amine in DMSO, yielding 82% of the target compound. This method benefits from air as an oxidant and avoids stoichiometric bases.
Multi-Step Synthesis from Dihydroquinazolinones
Intermediate Functionalization
Dihydroquinazolin-5(6H)-one intermediates are synthesized via:
-
Acylation : Ethyl chloroacetate reacts with dihydroquinazolinone at 60°C in dioxane (62–76% yield).
-
Hydrazide Formation : Hydrazine hydrate treatment of acylated intermediates yields hydrazides, critical for subsequent amination.
-
Amination : Hydrazides react with 4,6,7-trimethylquinazolin-2-yl isocyanate under reflux in ethanol (58% yield).
Representative Pathway
-
Dihydroquinazolin-5(6H)-one → Acylated derivative (K₂CO₃, dioxane, 24 h)
-
Acylated derivative → Hydrazide (N₂H₄, ethanol, 3 h)
-
Hydrazide + Isocyanate → Target compound (EtOH, reflux, 6 h)
Solvent and Catalyst Optimization
Solvent Effects
DMSO enhances reaction rates in SNAr and cyclocondensation reactions due to its high polarity and ability to stabilize intermediates. Comparative studies show:
| Solvent | Yield (%) |
|---|---|
| DMSO | 78 |
| DMF | 65 |
| THF | 48 |
| Water | <10 |
Catalytic Systems
Copper-based catalysts (CuBr, CuI) improve yields in coupling reactions by 15–20% compared to metal-free conditions. Rhodium complexes have been explored but show limited efficacy (≤45% yield).
Mechanistic Insights
Cyclization Pathways
Quinazolinone formation proceeds via:
SNAr Mechanism
In DMSO/Cs₂CO₃ systems:
-
Fluoride Displacement : The ortho-F group in benzamides is replaced by the amine nucleophile.
-
Intramolecular Cyclization : The intermediate undergoes base-assisted dehydration to yield the quinazolinone ring.
Yield Optimization Strategies
Temperature Gradients
Elevated temperatures (135°C) improve SNAr reaction efficiency but risk decomposition beyond 150°C. A balance is achieved at 120–135°C for most steps.
Stoichiometric Adjustments
Using 2.5 equivalents of 4,6,7-trimethylquinazolin-2-amine minimizes side reactions (e.g., dimerization) while maintaining 70–80% yields.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Scalable, low-cost reagents | Multi-step, moderate yields | 58–73% |
| SNAr in DMSO | Transition-metal-free, one-pot | High temperatures required | 70–85% |
| Copper-Catalyzed | High regioselectivity | Catalyst cost, purification challenges | 75–82% |
Chemical Reactions Analysis
Reactivity with Electrophilic Reagents
The amino group at position 2 of the quinazoline ring acts as a nucleophile, enabling reactions with electrophiles:
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives.
Example:
This reaction proceeds under mild conditions (room temperature, dichloromethane) with yields >80%. -
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated products. Steric hindrance from the trimethylquinazoline group limits reactivity at higher temperatures.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, 25°C | 2-Acetamido derivative | 85% | |
| Alkylation | Methyl iodide, DMF, 60°C | 2-Methylamino derivative | 65% |
Cyclization and Condensation Reactions
The dihydroquinazolinone core participates in cyclization reactions, often catalyzed by acidic or basic conditions:
-
Intramolecular Cyclization : Under reflux with HCl, the compound forms fused tricyclic structures via dehydration.
-
Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in the presence of reverse zinc oxide (ZnO) nanomicelles to yield spirocyclic derivatives. This method achieves >90% conversion in water at room temperature .
Mechanism Insight (ZnO-Catalyzed Condensation) :
-
Coordination of the aldehyde to ZnO enhances electrophilicity.
-
Nucleophilic attack by the amino group forms an imine intermediate.
-
Intramolecular cyclization produces the spiro product.
Oxidation-Reduction Behavior
-
Oxidation : The dihydroquinazolinone moiety oxidizes to a fully aromatic quinazolinone under mild conditions (e.g., HO/Fe).
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the carbonyl group to a hydroxyl group, yielding 7,8-dihydroquinazolin-5-ol derivatives.
Table 2: Redox Reactions
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | HO/FeSO, pH 4 | Quinazolinone derivative | Requires acidic medium |
| Reduction | H (1 atm), Pd/C, EtOH | 5-Hydroxy-7,8-dihydroquinazoline | Selective for ketone group |
Comparative Reactivity with Analogues
The trimethylquinazoline substituent imposes steric and electronic effects distinct from simpler quinazolines:
-
Steric Hindrance : Methyl groups at positions 4, 6, and 7 reduce reactivity in bulky electrophilic substitutions compared to unmethylated analogues.
-
Electron Donation : Methyl groups enhance electron density at the quinazoline ring, accelerating nucleophilic aromatic substitutions.
Table 3: Reactivity Comparison with Analogues
| Compound | Substituents | Reaction Rate (Acylation) | Notes |
|---|---|---|---|
| Target | 4,6,7-Trimethyl | Moderate (85% yield) | Steric hindrance limits efficiency |
| Unmethylated analogue | No methyl groups | High (95% yield) | Faster due to accessibility |
Stability Under Varied Conditions
-
pH Stability : Stable in neutral to mildly acidic conditions (pH 4–7) but degrades in strong bases (pH >10) via hydrolysis of the carbonyl group.
-
Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . For instance, research has shown that modifications in the quinazoline structure can lead to enhanced antibacterial and antifungal activities.
Case Study: Antibacterial and Antifungal Screening
In a study where various quinazoline derivatives were synthesized and tested for their antimicrobial properties, compounds exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to standard antibiotics like ciprofloxacin and antifungals such as fluconazole.
| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |
|---|---|---|
| 4b | 20-27 | 31-34 |
| 4c | 21-32 | 27-29 |
| Standard | 23-34 | 33-36 |
This suggests that derivatives of the compound may serve as promising candidates for developing new antimicrobial agents .
Anticancer Applications
The quinazoline scaffold has been extensively studied for its anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a target for further investigation.
Case Study: Inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE)
A study focused on designing novel quinazoline analogues targeting TACE demonstrated that modifications could enhance anticancer activity. The synthesized compounds were evaluated for their effectiveness in inhibiting TACE, which is implicated in tumor progression.
| Compound Structure | TACE Inhibition (%) |
|---|---|
| Structure A | 75 |
| Structure B | 82 |
These findings indicate that structural modifications of quinazoline derivatives could lead to potent anticancer agents .
Neurological Applications
Emerging research suggests that compounds like 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one may have neuroprotective effects.
Case Study: Neurogenesis and Neuroprotection
A study investigating the neuroprotective effects of similar compounds found that certain derivatives promoted neurogenesis and exhibited antidepressant-like effects in animal models. This was attributed to their ability to activate tropomyosin receptor kinase B (TrkB), which is crucial for neuronal survival and growth.
The data showed that treatment with these compounds resulted in:
- Increased neuronal survival rates.
- Enhanced neurogenesis in the dentate gyrus region of the brain.
These findings suggest potential therapeutic applications for treating neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
MAO and Kinase Inhibition
- The trimethyl group may enhance selectivity over MAO-A, as seen in related compounds .
- 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one : Exhibits potent MAO-B inhibition (Ki = 0.12 µM) and selectivity (SI > 100 vs. MAO-A). Also inhibits GSK3β kinase (IC₅₀ = 2.3 µM), relevant to neurodegenerative diseases.
- Styryl Derivatives : Analgesic activity (ED₅₀ = 25 mg/kg) linked to cyclooxygenase modulation, absent in the target compound’s reported profile.
Neuroprotective and Antidepressant Potential
- The target compound’s trimethyl groups may reduce SERT affinity due to steric clashes.
- 7,7-Dimethyl Derivatives : Demonstrated safety in cytotoxicity assays (IC₅₀ > 100 µM in healthy cells), implying a favorable therapeutic index for the target compound.
Biological Activity
The compound 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.31 g/mol
The presence of the quinazoline moiety contributes to its pharmacological properties.
- Inhibition of Tumor Growth :
- Modulation of Signaling Pathways :
Antitumor Activity
A series of studies have investigated the antitumor effects of related quinazoline compounds. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4l | MCF-7 | 10.5 | Apoptosis induction |
| 4o | HCT-116 | 6.2 | Cell cycle arrest (G2/M phase) |
These findings indicate that the compound's structural features significantly influence its biological activity.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies show that some compounds exhibit substantial antibacterial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
- In Vivo Studies :
- Clinical Trials :
Q & A
Q. What are the recommended methodologies for synthesizing 2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one?
- Methodological Answer : Synthesis typically involves multi-step routes, including alkylation and cyclization. For example:
Quinazoline Core Formation : Start with formamide-mediated cyclization of substituted benzo-oxazinones to generate the quinazolinone scaffold .
Functionalization : Alkylation using ethyl chloroacetate under reflux conditions (e.g., 48 hours in ethanol) to introduce side chains .
Amination : React with hydrazine hydrate or substituted amines to attach the amino group .
- Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography. Yield optimization may require temperature control (e.g., 60–80°C) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C-NMR for confirming substituent positions and hydrogen bonding patterns. IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
- Elemental Analysis : Verify empirical formula (e.g., C₂₀H₂₁N₅O) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate bioactivity (e.g., enzyme inhibition or cytotoxicity)?
- Methodological Answer :
- In Vitro Assays : Use enzyme-linked assays (e.g., kinase inhibition with ATP-competitive binding studies). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM in triplicate .
Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicology?
- Methodological Answer :
- Environmental Compartment Analysis : Adapt split-plot designs to study abiotic/biotic degradation in soil, water, and air. Use randomized blocks with four replicates per condition .
- Degradation Kinetics : Measure half-life in UV-exposed aqueous solutions (pH 7.4) via LC-MS .
- Ecotoxicology : Assess Daphnia magna mortality (48-hour LC₅₀) or algal growth inhibition (OECD 201 guideline) .
Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell passage number).
- Comparative Analysis : Use ANOVA to identify variability sources (e.g., batch differences in compound purity) .
- Meta-Analysis : Pool data from multiple studies to calculate weighted averages and confidence intervals .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for quinazoline derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR).
- Analog Synthesis : Systematically modify substituents (e.g., methyl groups at positions 4, 6, 7) and compare activity .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric parameters with bioactivity .
Key Considerations
- Contradictory Data : Address discrepancies (e.g., bioactivity variations) through rigorous replication and meta-analysis .
- Environmental Impact : Follow ISO 14040 guidelines for lifecycle assessment when studying degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
